

A Comprehensive Technical Guide to the Synthesis and Chemical Structure of Acefylline Piperazine

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Compound of Interest

Compound Name: Acefylline piperazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, chemical structure, and physicochemical properties of **Acefylline Piperazine**. The information is curated for professionals in the fields of pharmaceutical research and drug development, presenting detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows.

Introduction

Acefylline piperazine is a synthetic xanthine derivative that functions as a bronchodilator and cardiac stimulant.[1][2] It is a salt composed of acefylline (also known as theophylline-7-acetic acid) and piperazine.[3][4] The primary therapeutic application of **Acefylline piperazine** is in the symptomatic relief of bronchospasm associated with respiratory conditions like asthma and chronic bronchitis.[1] The piperazine component is utilized to form a salt, which enhances the solubility of the active acefylline component.[1]

The pharmacological effect of acefylline, the active moiety, is primarily attributed to its action as an adenosine receptor antagonist and an inhibitor of phosphodiesterase (PDE) enzymes.[5][6] This dual mechanism leads to the relaxation of smooth muscles in the airways, thereby increasing airflow and alleviating respiratory distress.[1]

Chemical Structure and Physicochemical Properties

Acefylline piperazine is a salt formed between the acidic acefylline and the basic piperazine. The compound can exist in different stoichiometric ratios, with a 2:1 ratio of acefylline to piperazine being commonly noted.[7] The crystal structure involves hydrogen bonding between the carboxylate of acefylline and the protonated amine groups of piperazine.[5]

Chemical Identifiers

Identifier	Acefylline	Acefylline Piperazine (2:1 Salt)
IUPAC Name	(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid[4]	2-(1,3-dimethyl-2,6-dioxo-purin-7-yl)acetic acid;piperazine[2]
CAS Number	652-37-9[4]	18833-13-1[7]
Molecular Formula	C ₉ H ₁₀ N ₄ O ₄ [8]	C ₂₂ H ₃₀ N ₁₀ O ₈ (as a 2:1 salt)[9]
SMILES	Cn1c(=O)c2c(ncn2CC(=O)O)n(C)c1=O[8]	CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CNCCN1[3]
InChI	InChI=1S/C9H10N4O4/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h4H,3H2,1-2H3,(H,14,15)[4]	InChI=1S/C9H10N4O4.C4H10N2/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;1-2-6-4-3-5-1/h4H,3H2,1-2H3,(H,14,15);5-6H,1-4H2[2]

Physicochemical Properties

Property	Value	Reference
Molecular Weight	238.20 g/mol (Acefylline)	[8]
324.34 g/mol (1:1 Salt)	[2]	
562.54 g/mol (2:1 Salt, approximate)	[10]	
Melting Point	271 °C (Acefylline)	[11]
238-240 °C (Acefylline Piperazine)	[1]	
Boiling Point	555.7 °C (Predicted)	[1]
Appearance	White to off-white crystalline powder	[1]
logP (Octanol/Water)	-1.482 (Predicted)	[8]
Topological Polar Surface Area	120 Å ² (1:1 Salt)	[2]
Hydrogen Bond Donor Count	3 (1:1 Salt)	[2]
Hydrogen Bond Acceptor Count	7 (1:1 Salt)	[2]

Crystal Structure Data

The crystal structure of acefylline in combination with coformers like piperazine has been investigated.[5] The primary interaction is an acid-base reaction where the carboxylic acid proton of acefylline is transferred to the nitrogen atom of piperazine.[5] This results in strong charge-assisted hydrogen bonds. Key intermolecular interactions and their approximate bond lengths are summarized below.

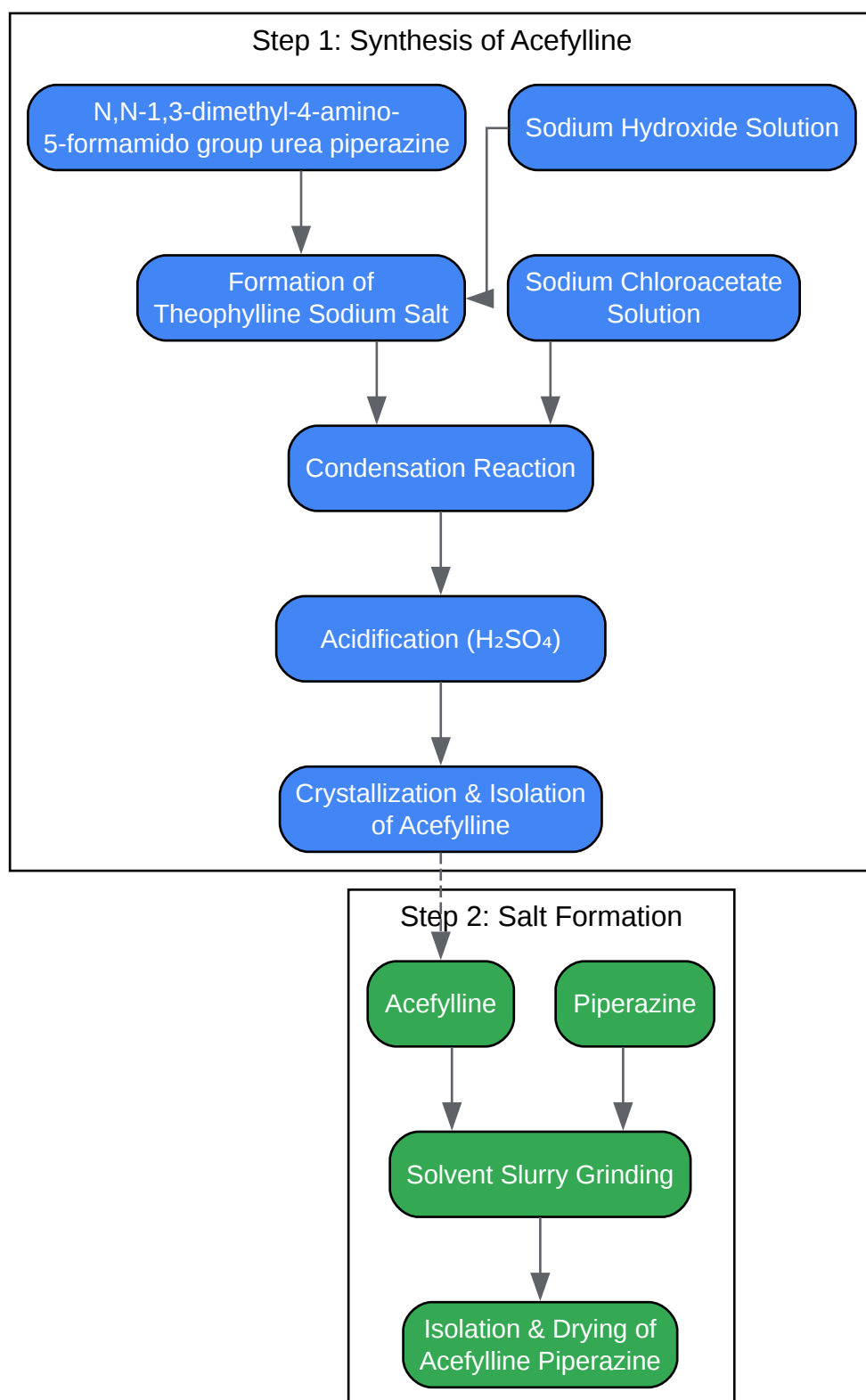
Interaction Type	Bond	Approximate Length (Å)
Hydrogen Bond	N-H...O	2.16
Hydrogen Bond	N-H...N	1.77 - 2.26
Hydrogen Bond	O-H...O	1.70 - 1.87
Weak Interaction	C-H...O	2.56

Data derived from crystal structure analysis of acefylline with various coformers, including piperazine.[5]

Synthesis of Acefylline Piperazine

The synthesis of **Acefylline Piperazine** is a two-step process. The first step is the synthesis of the active pharmaceutical ingredient, acefylline (theophylline-7-acetic acid). The second step is the formation of the piperazine salt.

Synthesis Workflow



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Caption: General workflow for the two-step synthesis of **Acefylline Piperazine**.

Experimental Protocols

Step 1: Synthesis of Theophylline-7-acetic acid (Acefylline)[\[12\]](#)

This protocol is based on the method described in patent CN103360393A.[\[12\]](#)

- Formation of Theophylline Sodium Salt:
 - An aqueous solution of sodium hydroxide is heated to 40°C.
 - N,N-1,3-dimethyl-4-amino-5-formamido group urea piperazine is added to the heated sodium hydroxide solution. The molar ratio of the urea derivative to sodium hydroxide should be approximately 1:1.05 to 1:1.10.
 - The reaction mixture is heated further to 90°C and maintained at 90-95°C for 30 minutes to ensure the complete formation of the theophylline sodium salt.
- Condensation Reaction:
 - The reaction mixture is cooled to a temperature between 55-65°C.
 - An aqueous solution of sodium chloroacetate is added dropwise to the theophylline sodium salt solution over a period of 20-60 minutes. The molar ratio of theophylline sodium salt to sodium chloroacetate should be approximately 1:1.0 to 1:1.1.
 - The condensation reaction is allowed to proceed for 1-2 hours at 55-65°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
 - During the reaction, the pH is maintained between 8 and 12 by adding an aqueous solution of sodium carbonate to ensure the starting material dissolves completely.
- Acidification and Isolation:
 - Once the reaction is complete, the aqueous solution containing the sodium salt of theophylline-7-acetic acid is cooled.
 - The pH of the solution is adjusted to 2-2.5 using a mineral acid such as 50% sulfuric acid.

- This acidification step causes the precipitation of theophylline-7-acetic acid (acefylline).
- The product is then isolated by filtration, washed, and dried. Decolorization with activated carbon can be performed before acidification if necessary.

Step 2: Formation of **Acefylline Piperazine** Salt^[5]

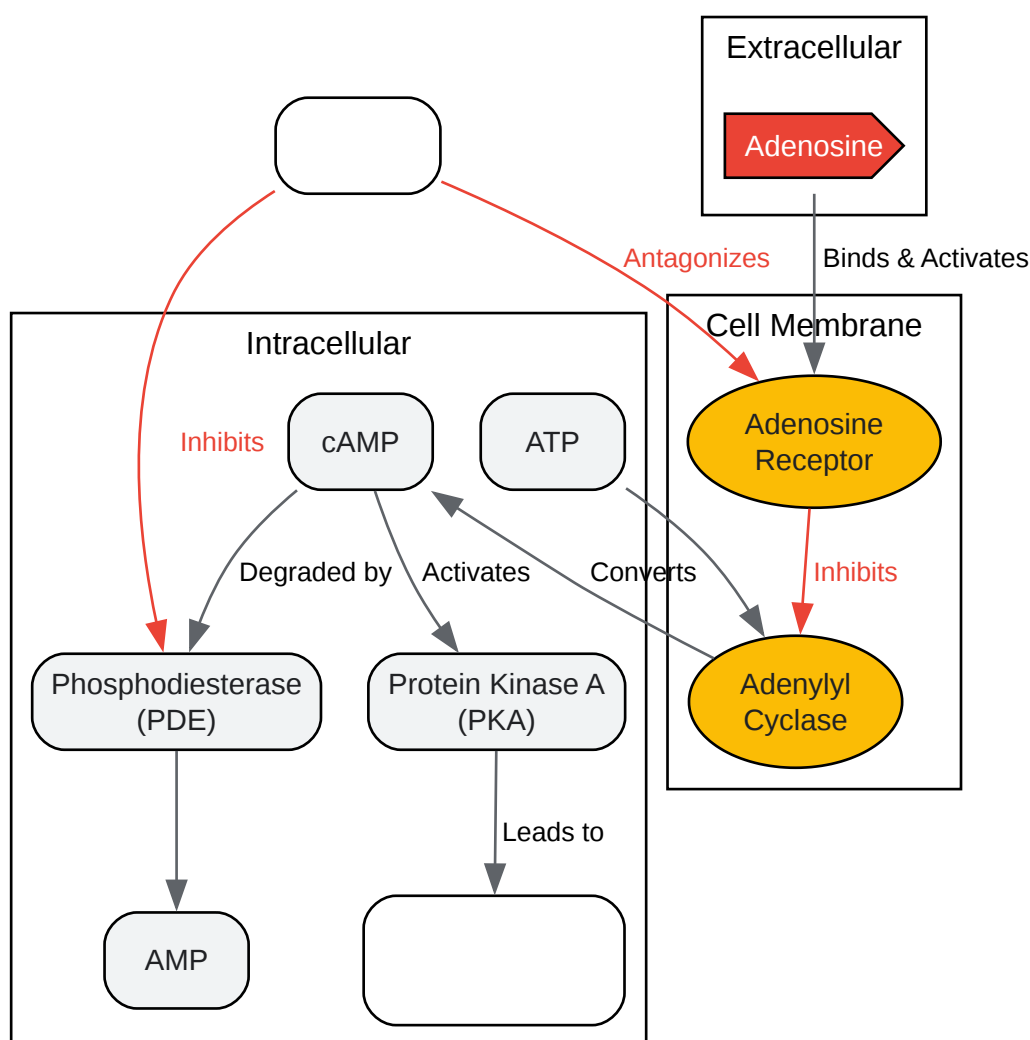
This protocol is a general method based on cocrystallization techniques.^[5]

- Preparation:
 - Acefylline (theophylline-7-acetic acid) and piperazine are combined in a desired stoichiometric ratio (e.g., 2:1 molar ratio).
 - A suitable solvent is added to form a slurry. The choice of solvent can influence the crystal form and yield.
- Grinding:
 - The slurry of the components is ground together using a mortar and pestle or a mechanical grinder.
 - Grinding is continued until a uniform solid is obtained. This process facilitates the acid-base reaction and formation of the salt.
- Isolation and Purification:
 - The resulting solid, **Acefylline Piperazine**, is collected.
 - It may be washed with a small amount of a non-polar solvent to remove any unreacted starting materials and then dried under vacuum.
 - The purity and structure of the final product should be confirmed using analytical techniques such as Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Mechanism of Action and Signaling Pathway

Acefylline piperazine exerts its bronchodilatory effects through a dual mechanism involving the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.^{[1][5][6]}

- **Adenosine Receptor Antagonism:** Adenosine is a signaling molecule that can cause bronchoconstriction in sensitive individuals. By blocking adenosine receptors on the smooth muscle cells of the airways, acefylline prevents this constriction.^[5]
- **Phosphodiesterase (PDE) Inhibition:** PDE enzymes are responsible for breaking down cyclic adenosine monophosphate (cAMP), a second messenger that promotes smooth muscle relaxation. Acefylline inhibits these enzymes, leading to an accumulation of intracellular cAMP.^[6] Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.^[13]



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Caption: The dual mechanism of action of Acefylline leading to bronchodilation.

Conclusion

This guide has provided a detailed technical overview of **Acefylline Piperazine**, covering its synthesis from precursors to the final salt form, its detailed chemical structure, and its mechanism of action. The provided experimental protocols and structured data tables serve as a valuable resource for researchers and professionals in drug development. The visualizations of the synthesis workflow and signaling pathway offer a clear conceptual understanding of the key processes involved. Further research into different crystal polymorphs and formulation strategies could lead to improved therapeutic profiles for this established bronchodilator.

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